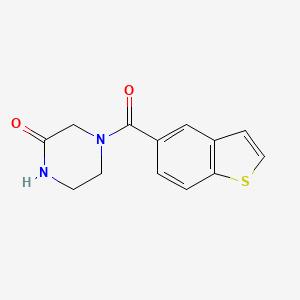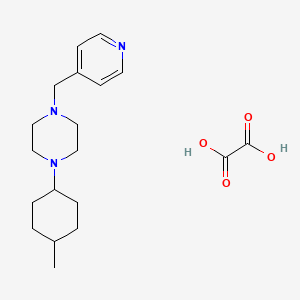![molecular formula C20H30N2O B4883811 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DIPP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, improve neuronal survival, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of specificity for certain cellular targets.
Orientations Futures
There are several future directions for research on 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, including its potential therapeutic applications in other fields of medicine, its optimization for clinical use, and its development as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and its potential off-target effects. Finally, research is needed to identify new compounds that are structurally similar to 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and may have similar or improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-diisopropylphenol with propargyl bromide to form 3-(2,6-diisopropylphenoxy)propyne. This compound is then reacted with hydrazine hydrate to form 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been optimized to increase yield and purity, making it more suitable for research purposes.
Applications De Recherche Scientifique
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-13(2)17-9-7-10-18(14(3)4)20(17)23-12-8-11-19-15(5)21-22-16(19)6/h7,9-10,13-14H,8,11-12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZSHOSIXXQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)
![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)



![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)